4-Chloro-1-(3,3-dimethylbut-1-yn-1-yl)isoquinoline
Description
Properties
IUPAC Name |
4-chloro-1-(3,3-dimethylbut-1-ynyl)isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN/c1-15(2,3)9-8-14-12-7-5-4-6-11(12)13(16)10-17-14/h4-7,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAORWDFJYYXHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC1=NC=C(C2=CC=CC=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(3,3-dimethylbut-1-yn-1-yl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and 4-chlorobenzyl chloride.
Alkylation: The isoquinoline undergoes alkylation with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Sonogashira Coupling: The resulting intermediate is then subjected to a Sonogashira coupling reaction with 3,3-dimethylbut-1-yne in the presence of a palladium catalyst and copper iodide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(3,3-dimethylbut-1-yn-1-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry
4-Chloro-1-(3,3-dimethylbut-1-yn-1-yl)isoquinoline serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of more complex molecules. The compound can undergo:
- Oxidation : Using reagents like potassium permanganate or chromium trioxide.
- Reduction : In the presence of hydrogen gas and palladium catalysts.
- Substitution Reactions : At the chloro group to form various derivatives.
These reactions enable chemists to explore new compounds with potentially enhanced properties.
The compound has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties:
-
Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. For example, research on MOLT-4 cells showed increased sub-G1 fractions after treatment, indicating cell death through apoptosis.
"Treatment with these compounds resulted in a marked increase in the sub-G1 fraction of cells" .
- Antimicrobial Activity : There are ongoing investigations into its ability to inhibit bacterial growth, which may lead to the development of new antimicrobial agents.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential therapeutic applications:
- Drug Development : The unique properties of this compound make it a candidate for drug development targeting specific diseases such as cancer and infections.
Case Studies
Several studies have highlighted the efficacy of isoquinoline derivatives, including:
These insights underscore the compound's potential as a lead structure for further drug discovery efforts.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3,3-dimethylbut-1-yn-1-yl)isoquinoline involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Isoquinoline Derivatives
Substituent Effects on Physicochemical Properties
The 3,3-dimethylbut-1-yn-1-yl group distinguishes this compound from other isoquinolines. Key comparisons include:
*Calculated based on formula C₁₆H₁₃ClN.
Key Observations :
- The 3,3-dimethylbut-1-yn-1-yl group confers higher lipophilicity compared to polar substituents like piperazine . This may enhance membrane permeability but reduce aqueous solubility.
- Unlike the aldehyde-functionalized derivative , the target compound lacks electrophilic sites, suggesting greater stability under physiological conditions.
Biological Activity
4-Chloro-1-(3,3-dimethylbut-1-yn-1-yl)isoquinoline is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14ClN. It features a chloro group at the 4-position of the isoquinoline ring and a 3,3-dimethylbut-1-yn-1-yl substituent at the 1-position. These structural characteristics contribute to its unique chemical properties and biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate cellular signaling pathways by binding to enzymes or receptors, thereby influencing their activity. The exact mechanisms are still under investigation but are believed to involve apoptosis induction and cell cycle modulation .
Antitumor Activity
Research has indicated that compounds related to isoquinoline structures exhibit significant antitumor properties. In particular, studies have demonstrated that derivatives similar to this compound can induce apoptosis in various cancer cell lines. For instance, compounds with similar structural features have shown cytotoxic effects against leukemia (MOLT-4), lymphoma (U-937), and breast cancer (MCF-7) cell lines .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | Observed Effect |
|---|---|---|
| MOLT-4 | 10 | Induction of apoptosis |
| U-937 | 10 | Significant cytotoxicity |
| MCF-7 | 10 | Apoptosis induction |
Antimicrobial Properties
In addition to its antitumor activity, preliminary investigations suggest that this compound may possess antimicrobial properties. The compound's ability to inhibit bacterial growth is currently being explored as a potential avenue for developing new antimicrobial agents .
Case Studies
Several studies have highlighted the biological efficacy of isoquinoline derivatives:
- Study on Apoptosis Induction : A study evaluated the effects of isoquinoline derivatives on MOLT-4 cells, revealing that treatment with these compounds resulted in a marked increase in the sub-G1 fraction of cells, indicative of apoptosis. Flow cytometric analysis showed a significant accumulation of cells in the S and G2/M phases following treatment .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of various isoquinoline derivatives against multiple human tumor cell lines. The study found that certain derivatives exhibited higher cytotoxic effects than traditional chemotherapeutics like cisplatin .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during coupling to balance reactivity and side-product formation.
- Catalyst Loading : Reduce Pd catalyst to 2–5 mol% to minimize costs without compromising yield .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product (≥95% purity) .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 6 hr | 78–85 | |
| Alkyne Coupling | PdCl₂(PPh₃)₂, CuI, TEA, 70°C | 65–72 |
Basic: What purification and characterization techniques are critical for ensuring compound integrity?
Answer:
Purification :
Q. Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 2.1 ppm for dimethyl groups, δ 7.5–8.5 ppm for isoquinoline protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₁₃ClN requires m/z 242.0735) .
- X-ray Crystallography : Resolve stereochemistry if crystalline (e.g., compare with Acta Cryst. data ).
Advanced: How can researchers resolve contradictions in reported biological activity data for isoquinoline derivatives?
Answer:
Discrepancies often arise from structural variations or assay conditions. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkyl chain length, halogen position) and test against standardized assays (e.g., antimicrobial MIC, cytotoxicity via MTT assay) .
- Assay Standardization : Use positive controls (e.g., chloroquine for antimalarial tests ) and replicate conditions (pH, cell lines) from literature .
- Meta-Analysis : Compare datasets from PubChem, NIST, and peer-reviewed journals to identify trends .
Example : notes that 1-alkyl chain length (C6–C17) in tetrahydroisoquinolines significantly impacts cytotoxicity. Extend this to evaluate the dimethylbutynyl group’s role in modulating activity .
Advanced: What computational modeling approaches are suitable for predicting reactivity and binding affinity?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic attack .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., malaria PfATP4 protein for antimalarial activity ).
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .
Case Study : For chloroquine analogues, docking studies revealed that chloro-substitution at C4 enhances binding to heme crystals in Plasmodium . Apply similar protocols to this compound .
Advanced: What safety protocols are recommended given limited toxicity data?
Answer:
- Precautionary Measures : Assume acute toxicity (GHS Category 2). Use fume hoods, nitrile gloves, and eye protection .
- Ecotoxicity Testing : Follow OECD guidelines for Daphnia magna (acute immobilization) and Ames test for mutagenicity .
- Waste Disposal : Neutralize halogenated byproducts with NaHCO₃ before incineration .
Advanced: How can interdisciplinary collaboration enhance research outcomes?
Answer:
- Organic Chemistry + Pharmacology : Jointly design analogues with optimized pharmacokinetics (e.g., logP < 5 for blood-brain barrier penetration) .
- Material Science : Explore metal-organic frameworks (MOFs) for controlled drug delivery .
- Data Science : Use cheminformatics tools (e.g., PubChem’s BioActivity data ) to identify understudied targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
